(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

描述

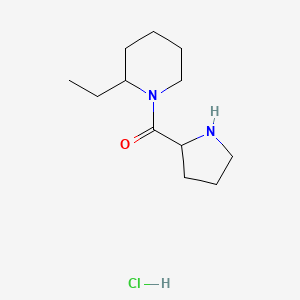

(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a synthetic organic compound featuring two heterocyclic amine moieties: a 2-ethyl-substituted piperidine (6-membered ring) and a pyrrolidine (5-membered ring), linked via a methanone group. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.

属性

IUPAC Name |

(2-ethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-2-10-6-3-4-9-14(10)12(15)11-7-5-8-13-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPKDUQLFLKSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Ketone Synthesis via Acylation Coupling

The methanone (ketone) bridge between piperidine and pyrrolidine moieties may be formed through:

- Friedel-Crafts Acylation : Using acyl halides (e.g., chloroethylpiperidine) with pyrrolidine in the presence of Lewis acids (AlCl₃ or FeCl₃).

- Carbodiimide-Mediated Coupling : Reacting 2-ethylpiperidine and 2-pyrrolidine carboxylic acid with coupling agents like EDC/HOBt.

1. Dissolve 2-ethylpiperidine (1.0 eq) and 2-pyrrolidinecarboxylic acid (1.1 eq) in dry DMF.

2. Add EDC (1.2 eq) and HOBt (1.2 eq), stir under N₂ at 0°C for 30 min.

3. Warm to room temperature, stir for 12 hrs.

4. Quench with H₂O, extract with ethyl acetate, and dry over MgSO₄.

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by:

- Acidifying the free base with concentrated HCl in methanol/ethanol mixtures.

- Crystallization via slow cooling (5–10°C) and filtration.

1. Dissolve (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone (1.0 eq) in MeOH.

2. Add conc. HCl (1.1 eq) dropwise at 0°C.

3. Stir for 1 hr, concentrate under vacuum.

4. Recrystallize from EtOH/Et₂O (2:1 v/v).

Purity and Characterization

Critical quality control steps include:

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 225.2 for free base).

- ¹H NMR : Validate ethyl (–CH₂CH₃, δ 1.2–1.4 ppm) and ketone (C=O, δ 2.8–3.1 ppm) groups.

- Optical Purity : Chiral HPLC to ensure enantiomeric excess >98% if applicable.

Scale-Up Considerations

- Use Pt/C catalysts for hydrogenation steps to avoid side reactions.

- Solvent Ratios : Ethanol/methanol (2:1–3:1 v/v) enhances solubility and crystallization.

化学反应分析

Types of Reactions

(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different functional groups and properties, making them useful for further applications in synthesis and research.

科学研究应用

(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

作用机制

The mechanism of action of (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in heterocyclic substituents, salt forms, or functional groups. Below is a detailed comparison using data from the provided evidence:

Structural and Physicochemical Comparisons

Functional Implications

- Target Compound vs. Pyrazolopyridine Analog : The replacement of pyrrolidinyl with a pyrazolopyridinyl group introduces aromaticity and additional nitrogen atoms, which could enhance binding to enzymes or receptors requiring planar interactions (e.g., kinase inhibitors). However, this modification may reduce blood-brain barrier penetration compared to the simpler pyrrolidine ring.

- Target Compound vs. Iodinated Impurity (Imp. B): The absence of iodine in the target compound likely improves metabolic stability and reduces thyroid-related toxicity risks, a known issue with iodinated antiarrhythmics like amiodarone.

生物活性

(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dual-ring structure composed of piperidine and pyrrolidine rings, linked by a central ketone group. Its molecular formula is with a molecular weight of approximately 246.777 g/mol. The presence of nitrogen-containing heterocycles is significant as these structures are commonly found in various biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅ClN₂O |

| Molecular Weight | 246.777 g/mol |

| CAS Number | 1236261-88-3 |

| Structure | Chemical Structure |

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The ketone group may facilitate hydrogen bonding, enhancing binding affinity to target sites.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Interaction with neurotransmitter receptors could lead to effects on the central nervous system (CNS).

Antidepressant Activity

A study explored the antidepressant-like effects of related piperidine derivatives, suggesting that compounds with similar structural motifs may have potential in treating mood disorders. The mechanism may involve serotonin and norepinephrine reuptake inhibition, which is critical for mood regulation.

Analgesic Effects

Research into analogs has shown that compounds structurally related to this compound exhibit analgesic properties. For instance, certain derivatives have demonstrated significant pain relief in animal models, indicating potential for development as pain management therapies.

Case Studies

-

Study on CNS Activity :

- Researchers evaluated the effects of this compound on anxiety and depression models in rodents. Results indicated a statistically significant reduction in anxiety-like behaviors, suggesting potential application in treating anxiety disorders.

-

Analgesic Efficacy :

- A comparative study of various piperidine derivatives highlighted the analgesic properties of this compound. The compound showed promising results in reducing nociceptive responses in mice, supporting further investigation into its therapeutic potential.

常见问题

What are the recommended synthetic routes for (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of piperidine-pyrrolidinyl methanone derivatives typically involves condensation reactions between substituted piperidine and pyrrolidine precursors. For example, analogous compounds (e.g., 1-Piperazinyl(4-pyridinyl)methanone hydrochloride) are synthesized via nucleophilic substitution or amidation reactions under controlled pH and temperature . Optimization strategies include:

- Catalyst selection : Use of coupling agents like HATU or EDCI for amide bond formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while minimizing side reactions.

- Purification : Column chromatography with gradients of methanol/dichloromethane or recrystallization from ethanol-water mixtures improves purity .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Key techniques include:

- 1H/13C NMR : Resolves piperidine and pyrrolidinyl ring protons (δ 1.2–3.5 ppm) and confirms substitution patterns. Carbonyl signals appear near δ 165–175 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 269.2) and detects fragmentation patterns indicative of ethyl-piperidine cleavage .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related piperidine derivatives .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Advanced Research Question

Discrepancies often arise from differences in sample purity, polymorphic forms, or measurement protocols. Methodological solutions include:

- Standardized characterization : Adopt protocols from authoritative sources (e.g., NIST data for melting point validation) .

- Cross-validation : Compare solubility in multiple solvents (e.g., water, DMSO) using UV-Vis spectroscopy or HPLC under controlled temperatures .

- Thermogravimetric analysis (TGA) : Differentiate between hydrated and anhydrous forms affecting melting points .

What strategies are recommended for evaluating the environmental fate and biodegradation pathways of this compound?

Advanced Research Question

Environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates:

- Abiotic degradation : Hydrolysis under varying pH (e.g., pH 4–9) and UV exposure to simulate sunlight .

- Biotic degradation : Use OECD 301F biodegradation tests with activated sludge to assess microbial breakdown.

- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests to determine LC50/EC50 values .

What safety precautions and handling protocols are critical for laboratory work with this compound?

Basic Research Question

Based on analogous piperidine derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA: Not established; assume respiratory hazard) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) simulations can:

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the piperidine-pyrrolidinyl scaffold .

- Interaction mapping : Model binding affinities with biological targets (e.g., enzymes) using molecular docking (AutoDock Vina) .

- Solvent effects : COSMO-RS simulations predict solubility and stability in different media .

What experimental designs are suitable for stability studies under varying pH and temperature conditions?

Advanced Research Question

Adopt a split-plot factorial design:

- Factors : pH (3–10), temperature (4°C, 25°C, 40°C), and ionic strength (0.1–1.0 M).

- Response variables : Degradation rate (HPLC quantification) and polymorph transitions (PXRD) .

- Statistical analysis : ANOVA to identify significant factors and interaction effects .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question

Contradictions may stem from assay variability or impurities. Solutions include:

- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., ethylphenidate derivatives) and correlate with bioactivity .

- Dose-response normalization : Standardize assays using reference compounds (e.g., methylphenidate hydrochloride) to calibrate potency measurements .

- Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。